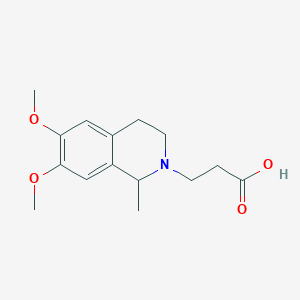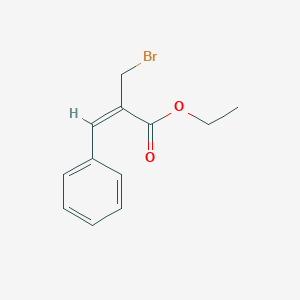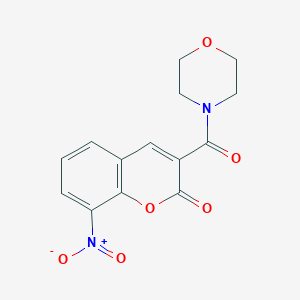
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one is a chemical compound that combines the structural features of morpholine, a heterocyclic amine, and chromenone, a benzopyrone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one typically involves the reaction of 8-nitrochromen-2-one with morpholine-4-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-(Morpholine-4-carbonyl)-8-aminochromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 8-nitrochromen-2-one and morpholine.
Applications De Recherche Scientifique
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiazolidin-4-one: Known for its antimicrobial and antioxidant properties.
Morpholine-4-carboxylic acid derivatives: These compounds share the morpholine moiety and exhibit similar biological activities.
Uniqueness
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one is unique due to the presence of both the nitrochromenone and morpholine moieties, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
201481-08-5 |
|---|---|
Formule moléculaire |
C14H12N2O6 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
3-(morpholine-4-carbonyl)-8-nitrochromen-2-one |
InChI |
InChI=1S/C14H12N2O6/c17-13(15-4-6-21-7-5-15)10-8-9-2-1-3-11(16(19)20)12(9)22-14(10)18/h1-3,8H,4-7H2 |
Clé InChI |
UCRXKQPSBWIFDW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CC3=C(C(=CC=C3)[N+](=O)[O-])OC2=O |
Solubilité |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


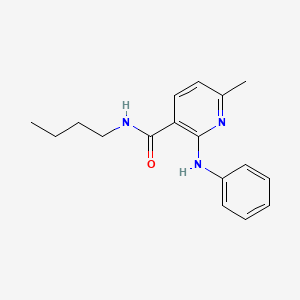
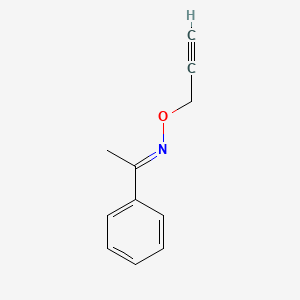
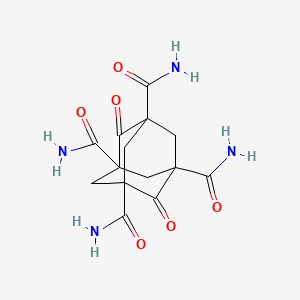

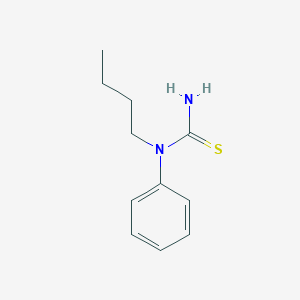

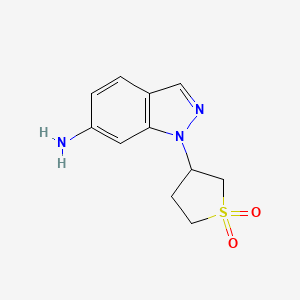
![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
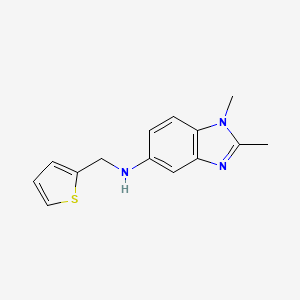
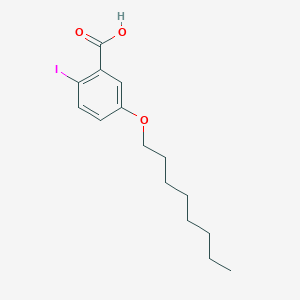
![(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B14151461.png)
